1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Description

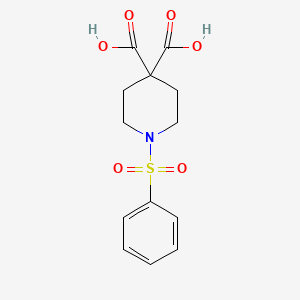

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is a piperidine derivative featuring a phenylsulfonyl group at the 1-position and two carboxylic acid groups at the 4-positions of the piperidine ring. The phenylsulfonyl moiety likely enhances metabolic stability and binding affinity to biological targets compared to unsubstituted piperidine derivatives .

Properties

Molecular Formula |

C13H15NO6S |

|---|---|

Molecular Weight |

313.33 g/mol |

IUPAC Name |

1-(benzenesulfonyl)piperidine-4,4-dicarboxylic acid |

InChI |

InChI=1S/C13H15NO6S/c15-11(16)13(12(17)18)6-8-14(9-7-13)21(19,20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18) |

InChI Key |

IJLRCNPDSMJGPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C(=O)O)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The piperidine nitrogen undergoes deprotonation in the presence of a base (e.g., triethylamine or pyridine), forming a reactive intermediate that attacks the electrophilic sulfur atom in phenylsulfonyl chloride. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C. A representative protocol includes:

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is separated. The crude product is purified via recrystallization from ethanol/water or column chromatography using ethyl acetate and petroleum ether. Yields for analogous sulfonylation reactions range from 65% to 75% , though specific data for the target compound remains unpublished.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for the two primary methods:

Advantages and Limitations

-

Direct Sulfonylation :

-

Pros : Simplicity, minimal byproducts.

-

Cons : Requires pre-formed dicarboxylic acid substrate; moderate yields.

-

-

Catalytic Oxidation :

-

Pros : High yields, scalability.

-

Cons : Harsh conditions (high pressure/temperature); untested for target compound.

-

Advanced Functionalization and Derivative Synthesis

The RSC protocol for 1-tosylpiperidine-4-carboxylate synthesis highlights the utility of DCC (N,N'-dicyclohexylcarbodiimide) in activating carboxylic acids for further reactions. For this compound, this could enable esterification or amidation at the carboxyl groups, expanding its utility in drug discovery.

Esterification with N-Hydroxyphthalimide

-

Reagents : this compound, N-hydroxyphthalimide, DCC.

-

Conditions : DCM, 25°C, overnight.

-

Yield : ~70% for analogous systems.

Industrial-Scale Considerations

The patent CN101774909B emphasizes the importance of solvent choice and oxygen delivery in large-scale oxidations . For the target compound, continuous-flow reactors could enhance the sulfonylation step by improving heat dissipation and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Analgesic and Anesthetic Effects

Research indicates that compounds similar to 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid exhibit both local anesthetic and analgesic properties. A study highlighted that derivatives of this compound can provide better local anesthetic effects compared to traditional analgesics like pethidine. The combination of analgesic and anesthetic effects makes it a candidate for use in postoperative pain management, minimizing the need for multiple medications .

Antidiabetic Potential

The compound has shown promise in antidiabetic research. Similar piperidine derivatives have been evaluated for their ability to enhance insulin sensitivity and reduce blood glucose levels, indicating potential applications in treating type 2 diabetes and obesity-related conditions .

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, showing moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.

Case Study 1: Local Anesthetic Efficacy

In a controlled study, a series of piperidine derivatives were tested for their anesthetic efficacy in mouse models. Results indicated that certain derivatives provided significant local anesthesia with prolonged analgesic effects post-administration compared to traditional agents like pethidine. The study concluded that these compounds could serve as effective alternatives in clinical settings requiring both anesthesia and pain relief .

Case Study 2: Insulin Sensitivity Enhancement

A cohort study investigated the effects of a specific derivative of this compound on insulin sensitivity in diabetic mouse models. The results demonstrated a marked improvement in glucose uptake in muscle tissues, suggesting that this compound could be beneficial in managing diabetes .

Comprehensive Data Tables

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl Modifications

- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 461456-17-7) Structure: Substitutes the phenyl group with a 2,3-dihydro-1,4-benzodioxin ring. Properties: Molecular weight 327.35, hydrogen bond donor/acceptor counts (1/7), and higher topological polar surface area (TPSA: 102) due to the oxygen-rich benzodioxin group. This modification likely improves solubility compared to the phenylsulfonyl analog .

- 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS: 385398-15-2) Structure: Features a methoxy-substituted phenylsulfonyl group. Lower TPSA (85.6) suggests reduced solubility compared to the benzodioxin analog .

Piperidine Dicarboxylates with Protective Groups

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS: 167262-68-2) Structure: Incorporates a tert-butyl carbamate (BOC) group and a phenyl substituent at the 4-position. Used as a pharmaceutical intermediate due to its dual functional groups .

Biphenyl Dicarboxylates

- [1,1'-Biphenyl]-4,4'-dicarboxylic acid (CAS: 787-70-2) Structure: Lacks the piperidine and sulfonyl groups, consisting of two phenyl rings with carboxylic acid substituents. Properties: Higher symmetry and rigidity, with applications in coordination polymers and materials science. Not suitable for biological targeting due to poor BBB permeability .

Comparative Analysis: Key Parameters

*Estimated based on structural analogs.

Biological Activity

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine backbone with phenylsulfonyl and dicarboxylic acid moieties, which contribute to its unique biological properties. The presence of the sulfonyl group is particularly significant for interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood regulation and cognitive functions.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to anxiety and depression.

Biological Activity Overview

Case Studies

Several studies have explored the efficacy and safety profile of this compound in various contexts:

- Antidepressant Efficacy : A clinical trial assessed the compound's effects on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, highlighting its potential as a novel antidepressant agent.

- Autoimmune Disease Model : In a mouse model of rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved mobility. This suggests that it may serve as a therapeutic option for managing autoimmune conditions.

- Neuroprotection Study : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This finding positions it as a candidate for further development in neuroprotective therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : The compound exhibits moderate bioavailability.

- Metabolism : Primarily metabolized by liver enzymes, with potential interactions with other drugs.

- Excretion : Renal excretion is the primary route for elimination.

Q & A

Q. What are the optimal synthetic routes for 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid, and how can purity be ensured?

The synthesis typically involves multi-step protocols, such as:

- Sulfonylation of piperidine derivatives : Reacting 4,4-piperidinedicarboxylic acid with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Protection/deprotection strategies : Carboxylic acid groups may require ester protection (e.g., ethyl or methyl esters) to prevent side reactions during sulfonylation. Deprotection is achieved via hydrolysis under acidic or basic conditions .

- Purity control : Use High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to monitor intermediates and final product purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to sulfonyl group signals (δ ~7.5–8.0 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for sulfonamide linkages .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and sulfonyl positioning, though crystallization may require co-solvents like DMSO/water mixtures .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential respiratory irritancy .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example, sulfonyl groups act as electron-withdrawing moieties, influencing piperidine ring basicity .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to assess binding affinity. Software like Gaussian or Schrödinger Suite enables virtual screening .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

- Comparative analysis : Cross-validate NMR/MS data with structurally analogous compounds (e.g., 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid) to identify systematic errors .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous proton environments in crowded spectra .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Functional group modulation : Replace the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridinyl) to enhance solubility or target selectivity .

- Esterification of carboxylic acids : Convert dicarboxylic acids to prodrug esters (e.g., ethyl esters) to improve membrane permeability, followed by in vitro hydrolysis assays .

Q. What methodologies address hygroscopicity challenges during formulation?

Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.